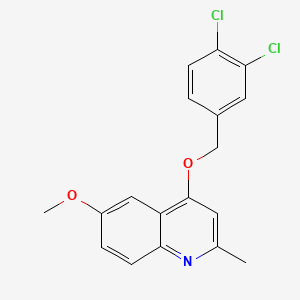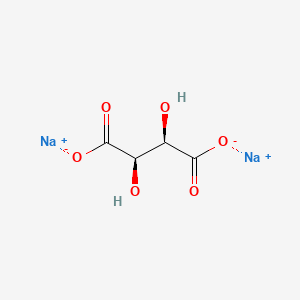![molecular formula C60H81N13O14S2 B15141839 [MePhe7]-Neurokinin B](/img/structure/B15141839.png)
[MePhe7]-Neurokinin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[MePhe7]-Neurokinin B is a synthetic analog of the naturally occurring neuropeptide Neurokinin B. Neurokinin B is a member of the tachykinin family, which includes other neuropeptides such as Substance P and Neurokinin A. These peptides are known for their role in neurotransmission, particularly in the regulation of pain, stress, and various physiological processes. This compound is characterized by the substitution of the seventh amino acid with a methylated phenylalanine residue, which can alter its binding affinity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [MePhe7]-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to enhance efficiency and reproducibility. These machines automate the coupling and deprotection steps, allowing for the rapid synthesis of large quantities of the peptide. Purification is achieved through large-scale chromatography systems, ensuring high purity and yield.
化学反应分析
Types of Reactions
[MePhe7]-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Specific amino acids can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids.
科学研究应用
[MePhe7]-Neurokinin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management, stress regulation, and other neurological conditions.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.
作用机制
The mechanism of action of [MePhe7]-Neurokinin B involves its interaction with neurokinin receptors, particularly the NK3 receptor. Upon binding to the NK3 receptor, it activates intracellular signaling pathways that can lead to various physiological responses. These pathways often involve the activation of G-proteins, which subsequently trigger downstream effectors such as adenylate cyclase or phospholipase C. The specific effects depend on the tissue and the context of receptor activation.
相似化合物的比较
Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain transmission.
Neurokinin A: Similar to Neurokinin B but with different receptor affinities and physiological effects.
[D-Trp7,9]-Substance P: A synthetic analog of Substance P with modifications at positions 7 and 9.
Uniqueness
[MePhe7]-Neurokinin B is unique due to its specific modification at the seventh position, which can significantly alter its binding affinity and biological activity compared to other tachykinins. This makes it a valuable tool for studying the structure-activity relationships of neuropeptides and their receptors.
属性
分子式 |
C60H81N13O14S2 |
|---|---|
分子量 |
1272.5 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H81N13O14S2/c1-35(2)25-43(55(82)67-41(52(62)79)21-23-88-4)66-49(74)33-64-59(86)48(28-38-19-13-8-14-20-38)73(3)60(87)47(27-37-17-11-7-12-18-37)72-56(83)44(26-36-15-9-6-10-16-36)69-58(85)46(31-51(77)78)71-57(84)45(29-39-32-63-34-65-39)70-54(81)42(22-24-89-5)68-53(80)40(61)30-50(75)76/h6-20,32,34-35,40-48H,21-31,33,61H2,1-5H3,(H2,62,79)(H,63,65)(H,64,86)(H,66,74)(H,67,82)(H,68,80)(H,69,85)(H,70,81)(H,71,84)(H,72,83)(H,75,76)(H,77,78)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI 键 |
FWEMQPXASKKIMV-UILVTTEASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)



